Methyl 4-methyl-3-(((phenylcarbonylamino)thioxomethyl)amino)thiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

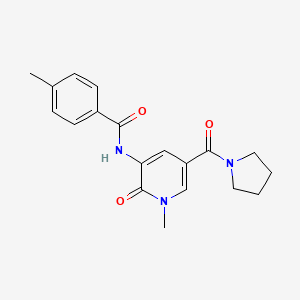

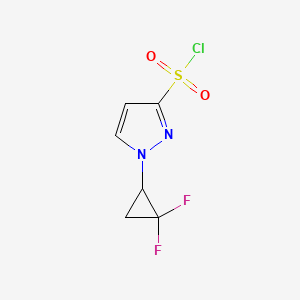

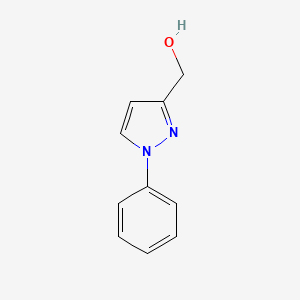

“Methyl 4-methyl-3-(((phenylcarbonylamino)thioxomethyl)amino)thiophene-2-carboxylate” is a chemical compound with the molecular formula C15H14N2O3S2 and a molecular weight of 334.41 . It is also known by its IUPAC name, methyl 3- [ (anilinocarbonyl)amino]-4-methyl-2-thiophenecarboxylate .

Molecular Structure Analysis

The molecular structure of this compound is defined by its IUPAC name and its molecular formula. The IUPAC name indicates that it is a methyl ester of a thiophene derivative, with additional functional groups including a phenylcarbonylamino group and a thioxomethylamino group .Applications De Recherche Scientifique

Cyclization and Relative Activities

Methyl 3-amino-2-thiophene carboxylate, a related compound, reacts with orthoesters to produce N-(2-carbomethoxy thienyl) imidates. These imidates, when treated with primary amines and hydrazines, yield [3,2-d]4(3H)thieno-pyrimidinones, providing insights into the mechanism of cyclization and the relative activities of ester and imidate groups (Hajjem, Khoud, & Baccar, 2010).

Antiproliferative Potency and Selectivity

A derivative, methyl-2-amino-5-[2-(4-methoxyphenethyl)]thiophene-3-carboxylate, shows selective inhibition of tumor cell proliferation, including T-lymphoma/leukemia, prostate, renal, CNS, and liver tumor cells. Its antiproliferative potency and selectivity are enhanced by modifying the linker between the 2-amino-3-carboxymethylthiophene and the substituted aryl (Thomas et al., 2014).

Genotoxic and Carcinogenic Potentials

Methyl 3‐amino‐4‐methylthiophene‐2‐carboxylate is studied for its genotoxic/mutagenic and carcinogenic potentials. Techniques like the Ames test and Comet assay assess mutagenic and DNA-damaging effects, providing insights into the toxicological profiles of thiophene derivatives (Lepailleur et al., 2014).

Crystal Structure Analysis

The crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate reveals a thiophene ring substituted by a 2-amino group and a 3-methyl ester group, stabilized by intra- and intermolecular N-H···O hydrogen bonds (Vasu et al., 2004).

Synthesis and Medicinal Applications

The solvent-free synthesis of methyl 3-(3,6-diaryl-1,2,4-triazin-5-ylamino)thiophen-2-carboxylates showcases a nucleophilic substitution methodology, potentially relevant for pharmaceutical applications (Krinochkin et al., 2021).

Antibacterial and Antifungal Activity

Methyl 7-amino-4-oxo-5-phenyl-2-thioxo-2, 3, 4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates exhibit significant in vitro antimicrobial and antifungal activities, suggesting their potential in combating bacterial and fungal infections (Bhat, Shalla, & Dongre, 2015).

Propriétés

IUPAC Name |

methyl 3-(benzoylcarbamothioylamino)-4-methylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3S2/c1-9-8-22-12(14(19)20-2)11(9)16-15(21)17-13(18)10-6-4-3-5-7-10/h3-8H,1-2H3,(H2,16,17,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHAYGVREBHFORW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1NC(=S)NC(=O)C2=CC=CC=C2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethyl-2,3-dioxo-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]piperazine-1-carboxamide](/img/structure/B2407380.png)

![2-[3-(4-Methoxyphenyl)isoxazol-5-yl]propan-2-ol](/img/structure/B2407391.png)

![7-(3-chloro-4-methylphenyl)-N,N-bis(2-methoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2407393.png)